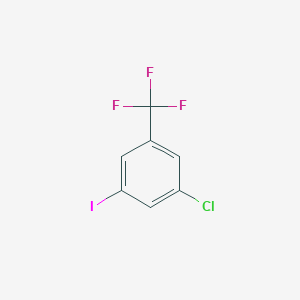
1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Cat. No. B085914
Key on ui cas rn:
1189352-83-7
M. Wt: 306.45 g/mol
InChI Key: LJWHHSGVKPUZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09035101B2
Procedure details


2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine (i.e. the product of Example 4) (31.8 g, 98.9 mmol) was added to hydrochloric acid (36%, 190 mL) and the mixture was warmed to 55-60° C. for 20 min. The mixture was cooled to 0° C. Sodium nitrite (13.6 g, 197 mmol) in water (36 mL) was added over 30 min. When the addition was complete the mixture was stirred at 0-5° C. for 70 min. Hypophosphorous acid (50%, 36.5 mL, 351 mmol) was added dropwise at 5-10° C. over 40 min. When the addition was complete the mixture spontaneously warmed briefly to 35° C., and was then cooled to 10-20° C. After stirring at 10-20° C. for 2 h, the mixture was stored in a refrigerator overnight. Then the mixture was warmed to room temperature and was stirred for 1 h. The mixture was diluted with water (400 mL) and extracted with ether (2×250 mL). The combined extracts were dried and evaporated. Distillation gave the product as an oil (19.93 g, 66% yield), b.p. 98-112° C. at 2.0 kPa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([I:12])[C:3]=1N.Cl.N([O-])=O.[Na+].[PH2](O)=O>O>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:5]=[C:4]([I:12])[CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)I)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)I)N
|
|
Name
|
|
|
Quantity
|
190 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
36.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
57.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 0-5° C. for 70 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
spontaneously warmed briefly to 35° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled to 10-20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at 10-20° C. for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was stored in a refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture was warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (2×250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
Details
Reaction Time |
70 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC(=C1)C(F)(F)F)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.93 g | |
| YIELD: PERCENTYIELD | 66% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

